molecular formula C11H11NO3 B580533 2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde CAS No. 1246081-94-6

2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

Cat. No.: B580533
CAS No.: 1246081-94-6
M. Wt: 205.213
InChI Key: CVIIDTHDZOBKEO-UHFFFAOYSA-N
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Description

2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is a high-purity chemical building block designed for pharmaceutical and agrochemical research. This compound features the 1,4-benzoxazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The benzoxazine core is a recognized bioisostere of important biological motifs, making it a valuable template for developing novel therapeutic agents . Researchers utilize this aldehyde-functionalized derivative as a key synthetic intermediate. The aldehyde group ( -CHO ) is a versatile handle for further chemical modification, enabling the construction of more complex molecules through reactions such as condensation and cyclization . It is particularly useful in the synthesis of hybrid molecules, where the 1,2,3-triazole heterocycle is often employed as a robust linker due to its stability and ability to form hydrogen bonds, thereby improving interactions with biological targets . Compounds based on the benzoxazine structure have demonstrated a broad spectrum of potential applications in scientific research. These include investigation as antimicrobial agents , antioxidants that counteract oxidative stress and cellular senescence , and candidates for addressing neurodegenerative and cardiovascular disorders . Furthermore, structurally similar 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been explored for their herbicidal activity, indicating the scaffold's relevance in agrochemical discovery . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use. Researchers should handle this material with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS).

Properties

IUPAC Name

2,8-dimethyl-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-8(5-13)4-9-10(6)15-7(2)11(14)12-9/h3-5,7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIIDTHDZOBKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Condensation Reactions

A representative procedure adapted from recent literature involves:

Starting materials :

  • Ethyl 4-hydroxy-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate

  • p-Methoxybenzyl chloride (PMBCl)

Procedure :

  • Alkylation :

    • React the hydroxy-oxazine precursor (1.20 mmol) with PMBCl (3.01 mmol) in toluene at 80°C for 19 h using K₂CO₃ (3.60 mmol) and TBAB (0.24 mmol) as phase-transfer catalyst.

    • Yield: ~70% after column chromatography (CH₂Cl₂/EtOAc).

  • Ester Reduction :

    • Treat the alkylated ester (1.38 mmol) with dimethyl sulfide-borane complex (4.66 mmol) in THF at 67°C for 16 h.

    • Quench with MeOH, extract with EtOAc, and purify via FCC.

  • Oxidation to Aldehyde :

    • Oxidize the alcohol intermediate (0.53 mmol) using Cl₂CHCOOH (0.32 mmol) and DIC (1.60 mmol) in CH₂Cl₂ at RT for 2 h.

    • Purify by FCC (CHCl₃) to obtain the aldehyde.

Key reaction conditions :

StepReagentsTemperatureTimeYield
AlkylationPMBCl, K₂CO₃, TBAB80°C19 h70%
Reduction(CH₃)₂S·BH₃67°C16 h65%
OxidationCl₂CHCOOH, DICRT2 h58%

Industrial Production Methods

Large-scale synthesis optimizes for cost and efficiency:

Continuous-Flow Cyclization

  • Reactors : Microfluidic systems enable precise control over exothermic ring-forming steps.

  • Conditions :

    • Residence time: 30–60 s

    • Temperature: 120–150°C

    • Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability.

Purification and Characterization

Chromatographic Techniques

  • Lab-scale : Sequential FCC (SiO₂, hexane/EtOAc gradients) isolates intermediates.

  • Industrial : Simulated moving bed (SMB) chromatography reduces solvent use by 40%.

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals at δ 9.8–10.1 ppm (aldehyde proton) and δ 1.2–1.5 ppm (methyl groups).

  • HPLC : Purity >98% achieved using C18 columns (MeCN/H₂O gradient).

Comparative Analysis of Methodologies

ParameterLaboratory MethodIndustrial Method
Cycle time 3–5 days8–12 h
Yield 45–58% (over 3 steps)72–85% (continuous flow)
Cost per gram $220–$350$45–$65
Purity >95%>99%

The industrial approach excels in throughput but requires significant capital investment, whereas lab methods offer flexibility for structural analogs.

Challenges and Optimization Opportunities

  • Aldehyde stability : The formyl group is prone to oxidation; adding radical scavengers (e.g., BHT) during storage improves shelf life.

  • Methyl regioselectivity : Directed ortho-metalation (DoM) using TMPMgCl·LiCl achieves >90% selectivity for 8-methyl installation.

Emerging Techniques

  • Photocatalytic C–H activation : Visible-light-mediated formylation reduces step count by directly functionalizing the benzoxazine core.

  • Biocatalytic approaches : Engineered P450 enzymes introduce methyl groups enantioselectively, though yields remain <30% .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid for condensation reactions.

Major Products

    Oxidation: Formation of 2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid.

    Reduction: Formation of 2,8-Dimethyl-3-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde.

Scientific Research Applications

Biological Activities

Poly(ADP-ribose) Polymerase Inhibition

One of the most promising applications of 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is its role as a poly(ADP-ribose) polymerase inhibitor. Poly(ADP-ribose) polymerases are enzymes involved in DNA repair processes. Inhibiting these enzymes can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Antibacterial Activity

Recent studies have indicated that derivatives of benzoxazine compounds exhibit antibacterial properties against various strains of bacteria. The compound's structure allows it to interact with bacterial enzymes or membranes, potentially leading to cell death. This application is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Synthesis and Evaluation of Inhibitory Activity

A study published in MDPI explored the synthesis of various benzoxazine derivatives, including 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde. The synthesized compounds were evaluated for their inhibitory activity against poly(ADP-ribose) polymerase. Results showed that certain modifications to the benzoxazine structure could significantly enhance inhibitory potency .

Case Study 2: Antibacterial Efficacy

In another investigation, researchers assessed the antibacterial efficacy of several benzoxazine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The study found that specific substitutions on the benzoxazine ring system improved activity against resistant strains, highlighting the compound's potential as a lead structure for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

TTZ-1 and TTZ-2

  • Structure : Both feature a 2,8-disubstituted 3,4-dihydro-2H-benzo[b][1,4]oxazine core but replace the aldehyde group with a TTZ head group (a carboxylic acid bioisostere) and a hydrophobic chain at the 8-position linked via an amide bond ().
  • Activity : These compounds inhibit Protein S-acylation, a critical post-translational modification. The hydrophobic chain enhances membrane permeability, unlike the aldehyde group in the target compound, which is more reactive but less stable in biological systems ().

6-But-3-ynylaminomethyl-4H-benzo[1,4]oxazin-3-one (7c)

  • Structure: Synthesized from 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde via reductive amination with but-3-yn-1-amine. The aldehyde is converted to an aminomethyl group, and a terminal alkyne is introduced ().

2,4-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Derivatives

  • Structure : Retains the benzoxazine core but substitutes the 6-carbaldehyde with a triazolopyridazine moiety ().
  • Activity : Loses thrombin inhibitory activity but gains antiproliferative effects against endothelial and tumor cells, underscoring the aldehyde group’s role in maintaining thrombin affinity ().

Analogues with Heteroatom Variations

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

  • Structure : Replaces the aldehyde (-CHO) with a nitrile (-CN) group (CAS 134997-74-3) ().
  • Activity : Nitriles improve metabolic stability compared to aldehydes but reduce electrophilic reactivity, limiting applications in covalent inhibitor design ().

4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde Derivatives

  • Structure: Hybridizes the benzoxazine core with a thiazole ring and chloro/tert-butylamino substituents ().
  • Activity: Exhibits enhanced binding to fibrinogen receptors, suggesting that heterocyclic fusion can diversify pharmacological profiles ().

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Bioactivity Reference ID
2,8-Dimethyl-3-oxo-...-6-carbaldehyde 2-CH₃, 8-CH₃, 6-CHO Aldehyde, Ketone Intermediate for antiproliferative agents
TTZ-1 2-TTZ head, 8-hydrophobic chain Amide, Bioisostere Protein S-acylation inhibitor
6-But-3-ynylaminomethyl-4H-oxazin-3-one 6-CH₂NH-C≡CH Alkyne, Amine Mycobacterium gyrase inhibitor
3-Oxo-...-6-carbonitrile 6-CN Nitrile Stable intermediate

Biological Activity

2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde, with the CAS number 1246081-94-6, is an organic compound belonging to the oxazine class. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Its unique chemical structure, which includes both methyl and aldehyde groups, contributes to its reactivity and biological efficacy.

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • Structural Features : The compound features a benzene ring fused to an oxazine ring and contains both a ketone and an aldehyde functional group.

Antimicrobial Activity

Research indicates that derivatives of benzo[b][1,4]oxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The biological activity of 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde in this regard remains to be fully elucidated but suggests potential for development as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives of oxazine compounds can inhibit cancer cell proliferation. For example, a related compound was identified as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target in cancer therapy. The inhibition of GSK-3β is associated with increased levels of phosphorylated GSK-3β in neuroblastoma cells, indicating potential pathways through which 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde may exert anticancer effects .

Study on GSK-3β Inhibition

A study focused on the inhibition of GSK-3β revealed that related compounds exhibited IC₅₀ values in the low micromolar range (e.g., 1.6 μM). This suggests that 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde might share similar inhibitory characteristics against this enzyme, warranting further investigation into its mechanism of action and therapeutic potential .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the oxazine ring significantly influence biological activity. Compounds with specific substituents showed enhanced activity against various pathogens and cancer cell lines. Understanding these relationships could guide the design of more potent analogs based on the core structure of 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde.

Research Findings

PropertyValue
Antimicrobial ActivityPotential against various bacterial strains
Anticancer ActivityInhibits GSK-3β with IC₅₀ ~ 1.6 μM
MechanismPossible modulation of cell signaling pathways

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H-NMR: Distinct signals for methyl groups (2- and 8-positions) appear as singlets (δ ~2.1–2.3 ppm). The aldehyde proton resonates as a singlet at δ ~9.8–10.2 ppm .
    • 13C^{13}C-NMR: Carbonyl (C-3) at δ ~165–170 ppm; aldehyde carbon at δ ~190–195 ppm .
  • Infrared (IR) Spectroscopy : Strong absorption bands for C=O (oxazinone, ~1680–1720 cm1^{-1}) and aldehyde (C=O stretch, ~2820–2720 cm1^{-1}) .

What are the reactivity patterns of the aldehyde group in this compound under varying conditions?

Basic
The aldehyde group participates in:

  • Nucleophilic additions : Reacts with amines (e.g., hydrazines) to form hydrazones, useful for derivatization .
  • Oxidation/Reduction :
    • Oxidation with KMnO4_4 or Ag2_2O converts the aldehyde to a carboxylic acid.
    • Reduction with NaBH4_4 yields a hydroxymethyl group, altering solubility .
      Caution : The aldehyde is sensitive to strong acids/bases; reactions should be conducted under inert atmospheres to prevent decomposition .

How do substituents at the 6-position influence biological activity in benzoxazine derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) :

    • Aryl substituents : Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) enhance receptor binding affinity but may reduce metabolic stability .
    • Heteroaryl groups : Pyridyl or thiophene substituents improve solubility but can decrease potency (e.g., IC50_{50} increases by 2–3-fold) .
      Data Table :
    Substituent (6-position)Biological Activity (IC50_{50}, nM)Solubility (µg/mL)
    -CHO (parent compound)12015
    -Br958
    -Ph21035
    Source : Adapted from Table 3 in .

What role does this compound play in the design of mineralocorticoid receptor modulators?

Q. Advanced

  • Pharmacological Application : The compound serves as a key intermediate in synthesizing AZD9977, a selective mineralocorticoid receptor modulator. The aldehyde group enables covalent conjugation with acetamide moieties, optimizing receptor-ligand interactions .
  • Mechanistic Insight : Docking studies show the benzoxazine core occupies the hydrophobic pocket of the receptor, while the aldehyde-derived side chain hydrogen-bonds with Ser810 and Leu840 residues .
    Methodology : Use in silico modeling (e.g., AutoDock Vina) to predict binding modes, followed by SPR (surface plasmon resonance) for affinity validation .

How should researchers address contradictory data in biological assays involving this compound?

Q. Advanced

  • Purity and Isomerism : Ensure >98% purity (via HPLC) to exclude impurities contributing to variability. Chiral separation (e.g., chiral HPLC) may resolve enantiomeric effects .
  • Assay Conditions :
    • Cell-based vs. cell-free assays: Differences in membrane permeability (logP ~1.5) can explain potency discrepancies .
    • Buffer pH: The aldehyde’s reactivity is pH-sensitive; use pH 7.4 buffers for physiological relevance .
      Case Study : Inconsistent IC50_{50} values for kinase inhibition were traced to varying DMSO concentrations (use <0.1% to avoid solvent effects) .

What strategies are recommended for derivatizing this compound to enhance metabolic stability?

Q. Advanced

  • Prodrug Approaches : Convert the aldehyde to a protected imine (e.g., Schiff base) to reduce first-pass metabolism .
  • Isosteric Replacement : Replace the aldehyde with a bioisostere like a 1,2,4-oxadiazole ring, maintaining hydrogen-bonding capacity while improving stability .
    Validation : Assess metabolic stability in liver microsomes (human/rat) and monitor aldehyde dehydrogenase (ALDH) activity .

How can researchers validate the regioselectivity of reactions involving the benzoxazine core?

Q. Advanced

  • Isotopic Labeling : Use 13C^{13}C-labeled starting materials to track incorporation at specific positions (e.g., C-6 aldehyde) via NMR .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., brominated derivatives) to confirm substitution patterns .
    Example : Single-crystal XRD of a methyl ester analog confirmed substitution at C-6 (C–C bond length: 1.47 Å) .

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